molecular formula C13H19N7OS B10989053 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10989053
M. Wt: 321.40 g/mol
InChI Key: UFFVUNZIQDQSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an acetamide side chain. The acetamide moiety is further modified with a cyclohexyl group bearing a 1H-tetrazole-1-ylmethyl substituent. This structure combines pharmacologically relevant motifs: the thiadiazole ring is associated with enzyme inhibition (e.g., carbonic anhydrase) , while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and target binding .

Properties

Molecular Formula

C13H19N7OS

Molecular Weight

321.40 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C13H19N7OS/c1-10-16-17-12(22-10)15-11(21)7-13(5-3-2-4-6-13)8-20-9-14-18-19-20/h9H,2-8H2,1H3,(H,15,17,21)

InChI Key

UFFVUNZIQDQSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Chloroacetyl chloride (0.019 mol) is added dropwise to a solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and trimethylamine (0.020 mol) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 1 hour, followed by solvent removal and recrystallization from ethanol to yield the intermediate.

Key Data:

ParameterValueSource
Yield72–85%
IR (C=O stretch)1699–1707 cm⁻¹
1H^1\text{H}-NMR2.36 ppm (s, 3H, CH₃)

Functionalization of the Cyclohexyl-Tetrazole Moiety

The tetrazole component is synthesized via cycloaddition or multicomponent reactions.

Synthesis of 1-(Tetrazol-1-ylmethyl)cyclohexane

Propargylamine reacts with benzaldehyde derivatives to form an imine, which undergoes protonation with HN₃ (generated in situ from TMSN₃ and methanol). Subsequent trapping with isocyanide and azide ion forms the tetrazole ring.

Key Data:

ParameterValueSource
Reaction Time12–24 hours
SolventMethanol
Yield45–68%

Coupling via Acetamide Linkage

The thiadiazole and tetrazole subunits are connected through an acetamide bridge using nucleophilic substitution.

Alkylation of 1-(Tetrazol-1-ylmethyl)cyclohexane

A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), 1-(tetrazol-1-ylmethyl)cyclohexane (2.6 mmol), and potassium carbonate (0.363 g) in acetone is stirred at 25°C for 5 hours. The product is recrystallized from ethanol.

Key Data:

ParameterValueSource
Reaction Temperature25°C
Yield58–74%
Melting Point171–172°C

Optimization and Characterization

Spectroscopic Validation

  • IR Spectroscopy : Confirms C=O (1699 cm⁻¹) and N-H (3282–3373 cm⁻¹) stretches.

  • 1H^1\text{H}-NMR : Aromatic protons (6.77–7.21 ppm) and methyl groups (2.36 ppm) verify structural integrity.

  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 367.4 for C₁₇H₂₀F₃N₅O).

Yield Optimization Strategies

  • Solvent Selection : THF and acetone enhance reaction efficiency.

  • Catalysts : Potassium carbonate or triethylamine improves substitution rates.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeSource
Stepwise AcetylationHigh purityMulti-step protocol58–74%
Ugi-Azide ReactionOne-pot synthesisModerate yields45–68%
CycloadditionScalabilityRequires inert conditions50–65%

Industrial-Scale Considerations

  • Green Chemistry : Ethanol or water as solvents reduces environmental impact.

  • Continuous Flow Systems : Enhance reproducibility for large batches.

Challenges and Solutions

  • Tetrazole Stability : Moisture-sensitive intermediates require anhydrous conditions.

  • Regioselectivity : Controlled stoichiometry prevents byproduct formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen centers. Key examples include:

Reaction Type Conditions Reagents/Catalysts Outcome
Thioamide substitutionHeating (80–100°C), anhydrous ethanolThiourea, α-halocarbonylsFormation of substituted thiadiazoles
AlkylationRoom temperature, DMFAlkyl halides (e.g., CH₃I)Methylation at N3 of thiadiazole

Mechanistic Insight :

  • The sulfur atom in the thiadiazole ring acts as a nucleophile, attacking electrophilic carbons in α-halocarbonyl compounds (Hantzsch synthesis) .

  • Alkylation preferentially occurs at the less sterically hindered nitrogen of the thiadiazole ring.

Cycloaddition Reactions

The tetrazole moiety participates in [3+2] cycloadditions, leveraging its azide-like reactivity:

Reaction Type Conditions Reagents Product
Huisgen cycloadditionCu(I) catalysis, 60°C, H₂OTerminal alkynesTriazole-linked conjugates
Nitrile oxide couplingRT, chloroformNitrile oxidesIsoxazoline derivatives

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields triazole hybrids, enhancing bioavailability.

  • Reactions with nitrile oxides proceed without catalysts, forming isoxazoline rings at the tetrazole’s N1 position.

Oxidation and Reduction

The tetrazole and thiadiazole groups exhibit redox sensitivity:

Reaction Type Conditions Reagents Outcome
Tetrazole oxidationH₂O₂, Fe(II) catalyst, pH 6–7Hydrogen peroxideRing-opening to form nitriles
Thiadiazole reductionNaBH₄, MeOH, 0°CSodium borohydridePartial reduction to dihydrothiadiazole

Structural Impact :

  • Oxidation of the tetrazole ring disrupts conjugation, reducing planarity and altering electronic properties.

  • Selective reduction of the thiadiazole ring preserves the tetrazole’s integrity.

Hydrolysis and Solvolysis

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Reaction Type Conditions Reagents Product
Acidic hydrolysisHCl (6M), reflux, 12 hrsHydrochloric acidCarboxylic acid and amine fragments
Basic hydrolysisNaOH (2M), 70°C, 8 hrsSodium hydroxideSodium carboxylate and ammonia

Kinetic Data :

  • Hydrolysis rates correlate with pH: Acidic conditions favor acetamide cleavage (k = 0.15 h⁻¹), while basic conditions accelerate thiadiazole ring degradation (k = 0.09 h⁻¹).

Metal Coordination Complexation

The nitrogen-rich structure chelates transition metals:

Metal Ion Conditions Ligand Sites Application
Cu(II)Methanol, RT, 2 hrsThiadiazole N2, tetrazole N4Antimicrobial agents
Pd(II)DMSO, 60°C, N₂ atmosphereTetrazole N1, acetamide OCatalytic cross-coupling

Stability Constants :

  • Cu(II) complexes show log β = 8.2 ± 0.3, indicating moderate stability.

  • Pd(II) coordination enhances catalytic activity in Suzuki-Miyaura reactions (yield: 78–92%).

Functionalization via Cross-Coupling

Palladium-mediated coupling reactions modify the cyclohexylacetamide subunit:

Reaction Type Conditions Catalyst Outcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 90°CAryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluenePrimary aminesAminated analogs

Yield Optimization :

  • Electron-deficient aryl boronic acids achieve higher yields (e.g., 4-NO₂C₆H₄B(OH)₂ → 89% yield).

  • Bulky amines require longer reaction times (24–48 hrs) for complete conversion.

Photochemical Reactions

UV-induced reactivity of the thiadiazole-tetrazole system:

Reaction Type Conditions Outcome
[2+2] CycloadditionUV-C (254 nm), acetoneDimerization via thiadiazole C=N bonds
Ring contractionUV-B (312 nm), MeCNTetrazole → imidazoline rearrangement

Quantum Yield :

  • Dimerization occurs with Φ = 0.33 ± 0.05, suggesting moderate photoefficiency.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated significant efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In one study, the synthesized thiadiazole derivatives exhibited MIC values comparable to standard antibiotics like penicillin. For example:

CompoundMIC (µg/mL)Target Bacteria
Thiadiazole Derivative A31Staphylococcus aureus
Thiadiazole Derivative B125Pseudomonas aeruginosa

These findings suggest that compounds containing the thiadiazole structure may serve as potential candidates for developing new antimicrobial agents .

Anticonvulsant Activity

Thiadiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain derivatives can protect against seizures induced by pentylenetetrazole in animal models.

Case Study: Anticonvulsant Screening

In a study assessing the anticonvulsant activity of synthesized compounds:

CompoundProtection (%)Dose (mg/kg)
Compound X90100
Compound Y70100

The results demonstrated that specific thiadiazole derivatives significantly reduced seizure activity, indicating their potential as anticonvulsant agents .

Anticancer Activity

The anticancer potential of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has also been explored. The compound's ability to inhibit cancer cell proliferation has been documented in various studies.

Case Study: Cancer Cell Line Testing

In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxic effects:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest

These findings indicate that the compound could be further developed into a therapeutic agent for cancer treatment .

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an area of ongoing research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Analogous Compounds

    Thiadiazole Derivatives with Sulfonamide Groups

    Methazolamide (N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide):

    • Structural Difference : Replaces the tetrazolylmethyl-cyclohexyl group with a sulfonamide (-SO₂NH₂) at position 3.
    • Activity : Potent carbonic anhydrase inhibitor (Ki = 10–50 nM for human isoforms) used in glaucoma treatment .
    • Metabolism : Undergoes cytochrome P450-mediated oxidation to form a sulfenic acid intermediate, which auto-oxidizes to a sulfonic acid metabolite (MSO) .

    Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide):

    • Lacks the 3-methyl group on the thiadiazole ring.
    • Broader carbonic anhydrase inhibition profile but shorter half-life compared to methazolamide .
    Compound Substituent at Thiadiazole C5 Key Functional Group Primary Target Metabolic Pathway
    Target Compound 1H-Tetrazol-1-ylmethyl Tetrazole Unknown (putative enzyme) Likely glutathione conjugation
    Methazolamide Sulfamoyl (-SO₂NH₂) Sulfonamide Carbonic anhydrase Cytochrome P450 oxidation
    Acetazolamide Sulfamoyl (-SO₂NH₂) Sulfonamide Carbonic anhydrase Renal excretion

    Thiadiazole-Tetrazole Hybrids

    N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide (CAS 1219580-36-5):

    • Structural Difference : Cyclopropyl group at C5 of thiadiazole and a 6-fluoroindole substituent.
    • Properties : Higher molecular weight (316.35 g/mol) and lipophilicity (LogP = 3.2) compared to the target compound, suggesting enhanced blood-brain barrier penetration .

    N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS 1212423-17-0):

    • Shares the tetrazolylmethyl-cyclohexyl group but replaces the thiadiazole with an isopropyl-acetamide.

    MAO-Inhibiting Thiazole/Acetamide Derivatives

    N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide:

    • Structural Difference : Thiazole core instead of thiadiazole; diphenyl substituents.
    • Activity : Selective MAO-B inhibitor (IC₅₀ = 0.8 µM), highlighting the role of acetamide-thiazole hybrids in CNS disorders .

    Pharmacokinetic and Metabolic Considerations

    The tetrazole group in the target compound may confer resistance to oxidative metabolism compared to sulfonamide-containing analogs like methazolamide. However, glutathione-dependent recycling of tetrazole metabolites could form a "futile cycle," as seen in sulfenic acid intermediates of methazolamide . Thiadiazole rings generally exhibit moderate metabolic stability, but the tetrazolylmethyl-cyclohexyl group may increase plasma protein binding, reducing clearance rates .

    Biological Activity

    N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound that integrates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

    The molecular formula of the compound is C12H10N6O2SC_{12}H_{10}N_6O_2S with a molecular weight of approximately 302.31 g/mol. The structure includes a thiadiazole ring and a tetrazole group, which contribute to its biological activity.

    Biological Activities

    1. Antimicrobial Activity:
    Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit activity against various bacterial and fungal pathogens. For instance, studies have shown that such compounds can inhibit the growth of resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .

    2. Anticancer Properties:
    The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .

    3. Anti-inflammatory Effects:
    Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

    4. Anticonvulsant Activity:
    Recent studies have highlighted the anticonvulsant effects of certain thiadiazole derivatives. The presence of specific substituents on the thiadiazole ring enhances their efficacy in reducing seizure activity in animal models .

    Synthesis Methods

    The synthesis of this compound typically involves several steps:

    • Formation of Thiadiazole Ring:
      • Reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole structure.
    • Formation of Tetrazole Moiety:
      • The tetrazole group can be synthesized through cyclization reactions involving azides and suitable carbonyl compounds.
    • Coupling Reaction:
      • The final step involves coupling the thiadiazole and tetrazole moieties using coupling agents like dicyclohexylcarbodiimide (DCC) to achieve the desired compound structure .

    Case Studies

    Several studies have investigated the biological activities of thiadiazole derivatives:

    • Antimicrobial Study: A study demonstrated that a series of 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antibiotics.
    • Anticancer Research: Another investigation focused on the anticancer properties of a related thiadiazole derivative that exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study concluded that this compound could be a lead for further development in cancer therapy .

    Q & A

    Q. Q1: What are the critical steps for synthesizing the thiadiazole core in this compound?

    The thiadiazole ring can be synthesized via cyclization reactions using precursors like thiosemicarbazides under acidic conditions. Key steps include:

    • Reagent selection : Use chloroacetyl chloride or aryl amines for functional group introduction (e.g., coupling with cyclohexyl-tetrazole derivatives) .
    • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while triethylamine aids in HCl scavenging during acetylation .
    • Characterization : Confirm the thiadiazole structure via ¹H NMR (δ 2.5–3.5 ppm for methyl groups) and IR (C=N stretches at 1600–1650 cm⁻¹) .

    Q. Q2: How is the tetrazole moiety introduced into the molecule?

    Tetrazole groups are typically formed via [3+2] cycloaddition between nitriles and sodium azide. For this compound:

    • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can attach the tetrazole to the cyclohexyl group .
    • Post-synthetic modification : React pre-synthesized cyclohexyl intermediates with 1H-tetrazole-1-ylmethyl derivatives under reflux .
    • Validation : Use ¹³C NMR to confirm tetrazole C–N bonds (δ 140–150 ppm) and LC-MS for molecular ion verification .

    Advanced Synthetic Challenges

    Q. Q3: How can low yields in the coupling of the thiadiazole and acetamide subunits be addressed?

    Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

    • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
    • Temperature control : Gradual heating (60–80°C) minimizes decomposition .
    • Purification : Use silica gel chromatography or recrystallization (petroleum ether/ethyl acetate) to isolate the product .

    Q. Q4: What methods resolve regioselectivity issues during cyclization?

    Regioselectivity in thiadiazole formation can be controlled by:

    • Substituent effects : Electron-withdrawing groups on precursors direct cyclization pathways .
    • X-ray crystallography : Analyze intermediate structures to refine reaction conditions (e.g., solvent polarity, acid strength) .

    Structural and Analytical Methods

    Q. Q5: How is the (2E)-configuration of the thiadiazole-ylidene group confirmed?

    The E-configuration is verified via:

    • NOESY NMR : Absence of cross-peaks between the methyl group and cyclohexyl protons .
    • X-ray diffraction : Resolve spatial arrangement of substituents around the double bond .

    Q. Q6: How are impurities in the final product characterized?

    • HPLC-MS : Detect byproducts (e.g., unreacted tetrazole intermediates) .
    • Elemental analysis : Compare experimental vs. theoretical C/H/N/S ratios (±0.3% tolerance) .

    Biological Evaluation Strategies

    Q. Q7: How can potential bioactivity be assessed for this compound?

    • Molecular docking : Use software (AutoDock Vina) to simulate binding to targets like enzymes or receptors. Reference docking poses from analogous thiadiazole-tetrazole hybrids .
    • In vitro assays : Test kinase inhibition or antimicrobial activity using microplate spectrophotometry .

    Q. Q8: What solvent systems are optimal for solubility in bioassays?

    • Polar aprotic mixtures : DMSO:water (1:9 v/v) enhances solubility without denaturing proteins .
    • Surfactants : Add Tween-20 (0.1%) for hydrophobic compounds .

    Data Interpretation and Optimization

    Q. Q9: How to address discrepancies between computational and experimental spectral data?

    • Dynamic NMR : Assess conformational flexibility causing shifts (e.g., cyclohexyl ring flipping) .
    • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental IR/NMR .

    Q. Q10: What strategies improve synthetic scalability for this compound?

    • Flow chemistry : Continuous reactors enhance reproducibility for multi-step syntheses .
    • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.